molecular formula C11H20F2N2O2 B12830513 tert-Butyl 3,3-difluoro-4-(methylamino)piperidine-1-carboxylate

tert-Butyl 3,3-difluoro-4-(methylamino)piperidine-1-carboxylate

Cat. No.: B12830513
M. Wt: 250.29 g/mol
InChI Key: RQGHKJCTPXOFIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 3,3-difluoro-4-(methylamino)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, two fluorine atoms at the 3-position, and a methylamino group at the 4-position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3,3-difluoro-4-(methylamino)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The initial step often involves the construction of the piperidine ring, which can be achieved through cyclization reactions of appropriate precursors.

    Introduction of Fluorine Atoms: The difluorination at the 3-position can be accomplished using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents under controlled conditions.

    Methylamino Group Addition:

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group of the ester, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the methylamino group.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3,3-difluoro-4-(methylamino)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of fluorine substitution on the activity of piperidine derivatives. It can serve as a model compound for investigating the interactions of fluorinated amines with biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for drug design.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for applications where stability and reactivity are crucial.

Mechanism of Action

The mechanism of action of tert-Butyl 3,3-difluoro-4-(methylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, while the methylamino group can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
  • tert-Butyl 3,3-difluoro-4-(methylsulfonyl)piperidine-1-carboxylate
  • tert-Butyl 3,3-difluoro-4-(methylthio)piperidine-1-carboxylate

Uniqueness

Compared to similar compounds, tert-Butyl 3,3-difluoro-4-(methylamino)piperidine-1-carboxylate stands out due to the presence of the methylamino group, which can significantly influence its reactivity and interactions with biological targets. The combination of fluorine atoms and a methylamino group provides a unique balance of stability and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H20F2N2O2

Molecular Weight

250.29 g/mol

IUPAC Name

tert-butyl 3,3-difluoro-4-(methylamino)piperidine-1-carboxylate

InChI

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-6-5-8(14-4)11(12,13)7-15/h8,14H,5-7H2,1-4H3

InChI Key

RQGHKJCTPXOFIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)NC

Origin of Product

United States

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